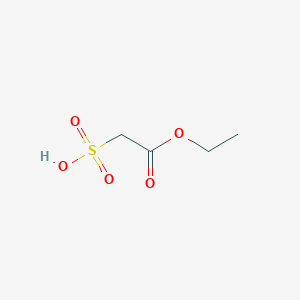

Ethyl sulfoacetate

Description

Ethyl sulfoacetate (C₄H₈O₅S, CAS 4455-13-4) is an organosulfur compound characterized by a sulfonate group (-SO₃⁻) attached to an ethyl acetate backbone. It is primarily utilized in organic synthesis as a catalyst or intermediate, particularly in coupling reactions and sulfonation processes. For example, it has been employed to synthesize ethoxymethylenecarbamates with yields up to 76.7%, outperforming traditional methods by ~30% . Its structure allows for versatile reactivity, enabling modifications such as chlorosulfonylation when reacted with POCl₃ to produce ethyl chlorosulfonylacetate, a precursor for sulfonamide derivatives .

Properties

IUPAC Name |

2-ethoxy-2-oxoethanesulfonic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O5S/c1-2-9-4(5)3-10(6,7)8/h2-3H2,1H3,(H,6,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVPPWLBQPPBIGX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CS(=O)(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40480908 | |

| Record name | ethyl sulfoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40480908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89124-45-8 | |

| Record name | ethyl sulfoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40480908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Ethyl sulfoacetate can be synthesized through several methods. One common synthetic route involves the reaction of ethyl chloroacetate with sodium sulfite in the presence of a catalyst at elevated temperatures. This reaction typically occurs at temperatures above 75°C to ensure the complete conversion of the reactants into the desired product . Industrial production methods often involve similar processes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Ethyl sulfoacetate undergoes various chemical reactions, including:

Hydrolysis: In the presence of water, ethyl sulfoacetate can hydrolyze to form sulfoacetic acid and ethanol.

Reduction: It can be reduced to form ethyl sulfoacetate derivatives.

Substitution: Ethyl sulfoacetate can participate in nucleophilic substitution reactions, where the sulfonate group is replaced by other nucleophiles. Common reagents used in these reactions include water for hydrolysis, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions

Scientific Research Applications

Pharmacological Applications

Ethyl sulfoacetate is increasingly recognized for its role in pharmacological research, particularly in the context of biomarker development and therapeutic assessment.

- Biomarker for Alcohol Consumption : Ethyl sulfoacetate serves as a metabolite of ethanol, making it a valuable biomarker for assessing recent alcohol consumption. Studies have demonstrated its utility in clinical trials focused on alcohol use disorder, where it is measured alongside ethyl glucuronide (EtG) to provide a more accurate picture of alcohol intake and abstinence (Dahl et al., 2011) .

- Clinical Toxicology : The compound is instrumental in forensic toxicology, particularly in differentiating between antemortem and postmortem alcohol consumption. It aids in the interpretation of toxicological results, enhancing the reliability of conclusions drawn from blood and urine analyses (Bertholf et al., 2011) .

Environmental Applications

Ethyl sulfoacetate has notable implications in environmental science, particularly concerning bioremediation and ecological research.

- Bioremediation : Research indicates that ethyl sulfoacetate can enhance the resistance of microorganisms to heavy metals, facilitating bioremediation efforts. Its application in developing resilient biological agents for environmental cleanup demonstrates its potential in ecological restoration projects (Liu et al., 2017) .

- Atmospheric Chemistry : The compound plays a role in studying aerosol behavior and hygroscopic growth, contributing to our understanding of atmospheric processes and climate modeling. Its involvement in aerosol research underscores its significance in environmental monitoring (Estillore et al., 2016) .

Analytical Chemistry Applications

In analytical chemistry, ethyl sulfoacetate is utilized for method development and validation in various assays.

- High-Performance Liquid Chromatography (HPLC) : Ethyl sulfoacetate is often analyzed using HPLC coupled with mass spectrometry to quantify its presence in biological samples. This method is critical for accurate measurement in clinical trials assessing alcohol consumption (Weinmann et al., 2004) .

- Sample Preparation Techniques : Recent studies have focused on optimizing sample preparation methods for ethyl sulfoacetate analysis, aiming to improve efficiency and accuracy while minimizing interferences from other substances present in biological matrices (Hegstad et al., 2023) .

Data Table: Summary of Applications

| Application Area | Specific Use Case | Key Findings / Insights |

|---|---|---|

| Pharmacology | Biomarker for Alcohol Consumption | Enhances accuracy in clinical trials assessing alcohol use disorder |

| Clinical Toxicology | Differentiates between antemortem and postmortem alcohol consumption | |

| Environmental Science | Bioremediation | Enhances microbial resistance to heavy metals |

| Atmospheric Chemistry | Contributes to understanding aerosol behavior and climate modeling | |

| Analytical Chemistry | HPLC Analysis | Provides reliable quantification methods for biological samples |

| Sample Preparation Optimization | Improves efficiency and reduces interferences |

Case Studies

- Clinical Trials on Alcohol Consumption : A study involving 18 participants administered varying doses of alcohol demonstrated the effectiveness of measuring both ethyl sulfate and ethyl glucuronide as biomarkers for recent alcohol intake. The findings highlighted the importance of these metabolites in evaluating treatment outcomes for alcohol use disorders (Dahl et al., 2011) .

- Forensic Analysis Method Development : Research focused on developing robust HPLC methods for quantifying ethyl sulfate and ethyl glucuronide in postmortem blood samples has shown promising results. The study emphasized the need for precise analytical techniques to differentiate between pre-existing alcohol levels and those formed postmortem (Hegstad et al., 2023) .

Mechanism of Action

The mechanism of action of ethyl sulfoacetate involves its interaction with various molecular targets. In biochemical reactions, it can act as a substrate for enzymes, leading to the formation of sulfonated products. The sulfonate group in ethyl sulfoacetate is highly reactive, allowing it to participate in various chemical transformations. The pathways involved often include nucleophilic substitution and hydrolysis reactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

Ethyl sulfoacetate belongs to a broader class of sulfonate esters. Below is a detailed comparison with structurally and functionally related compounds:

Ethyl 2-(Methylthio)acetate (CAS 4455-13-4)

- Structure : Contains a methylthio (-S-CH₃) group instead of a sulfonate (-SO₃⁻).

- Reactivity : Less polar due to the absence of the sulfonate group, limiting its utility in polar solvent-based reactions. Primarily used in flavoring agents rather than catalysis .

- Applications: Limited to non-polar synthesis pathways, contrasting with ethyl sulfoacetate’s role in high-yield catalytic processes .

Ethyl 2-(Phenylsulfonyl)acetate (CAS 374067-95-5)

- Structure : Features a phenylsulfonyl (-SO₂-C₆H₅) substituent.

- Reactivity : Exhibits higher electron-withdrawing effects than ethyl sulfoacetate, enhancing its stability in acidic conditions. Used in peptide synthesis and as a sulfonating agent .

- Applications : Preferred in pharmaceutical intermediates (e.g., β-carboxy sulfonamide ACAT inhibitors) due to its aromatic stability .

Sodium Lauryl Sulfoacetate (CAS 58761-87-8)

- Structure : Sodium salt of lauryl sulfoacetate, combining a sulfonate group with a long alkyl chain.

- Reactivity : Acts as an anionic surfactant due to its amphiphilic structure.

- Applications : Widely used in cosmetics (e.g., shampoos) for emulsification, contrasting with ethyl sulfoacetate’s synthetic applications .

Ethyl Sulfate (C₂H₅SO₄⁻)

- Structure : Sulfate ester (-SO₄⁻) instead of sulfonate.

- Reactivity : Hydrolyzes more readily under acidic conditions, making it less stable than ethyl sulfoacetate.

- Applications : Primarily a biomarker for alcohol consumption in clinical toxicology, unlike ethyl sulfoacetate’s industrial uses .

Research Findings and Industrial Relevance

- Catalytic Efficiency: Ethyl sulfoacetate’s sulfonate group enhances electrophilicity, making it superior to non-sulfonated analogs (e.g., ethyl acetate) in accelerating reactions like the synthesis of ethoxymethylenecarbamates .

- Thermal Stability : Unlike ethyl chloroacetate (CAS 105-39-5), which decomposes under heat, ethyl sulfoacetate remains stable up to 140°C, enabling high-temperature reactions .

- Toxicity Profile : Ethyl sulfoacetate exhibits lower acute toxicity compared to ethyl sulfuric acid, which requires stringent workplace controls due to respiratory risks .

Biological Activity

Ethyl sulfoacetate is an organic compound that has garnered interest in various biological studies due to its potential therapeutic properties. This article explores its biological activity, including its pharmacological effects, cytotoxicity, and other relevant findings from recent research.

Chemical Structure and Properties

Ethyl sulfoacetate is characterized by the presence of a sulfonate group attached to an acetate moiety. Its chemical formula is . The compound's structure allows it to participate in various biochemical reactions, making it a candidate for further exploration in medicinal chemistry.

Anticancer Properties

Recent studies have highlighted the anticancer potential of ethyl sulfoacetate. Research indicates that compounds similar to ethyl sulfoacetate exhibit selective cytotoxicity against various cancer cell lines. For instance, a study reported that extracts containing ethyl sulfoacetate demonstrated significant activity against HeLa (cervical cancer), PC-3 (prostate cancer), and MCF-7 (breast cancer) cell lines. The IC50 values for these extracts were notably lower than those for standard chemotherapeutic agents, suggesting a promising avenue for cancer treatment .

Table 1: Cytotoxicity of Ethyl Sulfoacetate Against Cancer Cell Lines

| Cell Line | IC50 (µg/mL) | Comparison Control (Vinblastine) IC50 (µg/mL) |

|---|---|---|

| HeLa | 13.5 | 2.34 |

| PC-3 | 25.3 | 6.61 |

| MCF-7 | Moderate | N/A |

Antioxidant Activity

Ethyl sulfoacetate also exhibits antioxidant properties . The compound has been shown to scavenge free radicals effectively, which is crucial for preventing oxidative stress-related diseases. The antioxidant activity is often measured using IC50 values, with lower values indicating stronger activity. In comparative studies, ethyl sulfoacetate's antioxidant capacity was found to be moderate when benchmarked against established antioxidants like ascorbic acid .

Antibacterial Activity

In addition to its anticancer and antioxidant properties, ethyl sulfoacetate has demonstrated antibacterial activity against several bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were significantly lower than those of conventional antibiotics, indicating its potential as an alternative treatment for bacterial infections .

Table 2: Antibacterial Activity of Ethyl Sulfoacetate

| Bacterial Strain | MIC (µg/mL) | Comparison Control (Ciprofloxacin) MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 62.5 | 1.56 |

| Escherichia coli | 250 | 3.125 |

| Pseudomonas aeruginosa | 500 | N/A |

Case Studies

Several case studies have been published focusing on the application of ethyl sulfoacetate in clinical settings:

- Clinical Trials on Alcohol Consumption : A study investigated the use of ethyl sulfate (a metabolite related to ethyl sulfoacetate) as a biomarker for alcohol consumption. The findings indicated that ethyl sulfate could effectively indicate recent alcohol intake, thus showcasing its relevance in clinical toxicology .

- Developmental Toxicity Assessment : Research on the developmental effects of related compounds suggested that while some sulfates exhibit toxicity, ethyl sulfoacetate's effects remain under investigation. Preliminary data suggest it may not pose significant reproductive risks compared to other sulfated compounds .

Q & A

Q. What are the common synthetic routes for ethyl sulfoacetate, and how do reaction conditions influence yield?

Ethyl sulfoacetate is typically synthesized via sulfonation and esterification. For example, diphenyl sulfoacetate can be synthesized by reacting chlorosulfonylacetyl chloride with phenol under controlled heating (125°C for 10–12 hours), followed by recrystallization . Yields depend on stoichiometric ratios, solvent choice (e.g., benzene or ethanol), and purification steps. For instance, recrystallization from benzene improved purity but reduced yield (54% vs. 82% crude yield) .

Q. Which spectroscopic methods are most reliable for characterizing ethyl sulfoacetate derivatives?

Infrared (IR) spectroscopy using Nujol mulls is preferred over potassium bromide pellets for sulfonylurea derivatives, as pellet preparation can alter spectral bands (e.g., shifting peaks from 1714 cm⁻¹ to 1710 cm⁻¹) . Nuclear magnetic resonance (NMR) and mass spectrometry are also critical for structural confirmation.

Q. How does ethyl sulfoacetate’s stability vary under different storage conditions?

Stability studies should assess temperature, humidity, and light exposure. For example, sulfonate esters like ethyl sulfoacetate may hydrolyze in aqueous environments. Accelerated stability testing under controlled conditions (e.g., 40°C/75% RH) with periodic HPLC analysis is recommended to monitor degradation .

Advanced Research Questions

Q. Why does ethyl sulfoacetate fail to participate in certain olefination reactions despite its structural similarity to other sulfonates?

Ethyl sulfoacetate’s low nucleophilicity, attributed to electron-withdrawing ester groups, prevents aldol-type addition to carbonyl compounds like benzaldehyde. This was observed in Barbier reaction attempts, where stabilized derivatives showed no alkene formation despite optimized conditions . Alternative strategies, such as using semi-stabilized phenylmethanesulfonates, may improve reactivity .

Q. How can researchers resolve contradictions in spectral data for sulfonate esters?

Discrepancies in IR spectra (e.g., band shifts between Nujol mulls and pellets) may arise from enolization or matrix effects . To validate

- Compare multiple preparation methods (Nujol vs. KBr).

- Cross-reference with NMR or X-ray crystallography.

- Replicate experiments under inert atmospheres to minimize hydrolysis.

Q. What metabolic pathways degrade ethyl sulfoacetate in microbial systems, and how can these be studied?

In Bilophila wadsworthia, sulfoacetate degradation involves isethionate as an intermediate, catalyzed by sulfoacetaldehyde dehydrogenase (SafD). Purification of SafD via SDS-PAGE and gel filtration revealed a tetrameric structure (50 kDa subunits) with high specificity for sulfoacetaldehyde (Kₘ = 0.12 mM) . Transcriptional analysis of pathway genes (e.g., safD) under inducing conditions can elucidate regulatory mechanisms .

Methodological Guidance

Designing experiments to analyze sulfonate ester reactivity:

- Control variables: Temperature, solvent polarity, and leaving group (e.g., halides vs. esters).

- Analytical tools: Track reaction progress via TLC or GC-MS.

- Case study: Ethyl sulfoacetate’s failure in olefination highlights the need for kinetic studies to compare carbocation stabilization across sulfonate derivatives .

Addressing low yields in sulfonate ester synthesis:

- Optimize stoichiometry (e.g., excess phenol improves diphenyl sulfoacetate yield) .

- Use high-boiling solvents (e.g., petroleum ether) for recrystallization.

- Consider alternative catalysts (e.g., Lewis acids) to accelerate sulfonation.

Key Research Challenges

- Reactivity limitations: Ethyl sulfoacetate’s electron-deficient structure restricts its use in nucleophilic reactions. Solutions include derivatization or hybrid catalysts .

- Data reproducibility: Spectral inconsistencies require standardized protocols (e.g., Nujol mulls for IR) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.